molecular formula C12H12N2O2S2 B13382504 4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl dimethyldithiocarbamate

4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl dimethyldithiocarbamate

Cat. No.: B13382504
M. Wt: 280.4 g/mol
InChI Key: JPRFOLLNNIHYSV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl dimethyldithiocarbamate is a complex organic compound that belongs to the class of quinolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl dimethyldithiocarbamate typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with dimethyldithiocarbamate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-temperature transesterification and ester hydrolysis are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl dimethyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl dimethyldithiocarbamate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl dimethyldithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-yl methylcarbamate

Uniqueness

4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl dimethyldithiocarbamate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C12H12N2O2S2

Molecular Weight

280.4 g/mol

IUPAC Name

(4-hydroxy-2-oxo-1H-quinolin-3-yl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C12H12N2O2S2/c1-14(2)12(17)18-10-9(15)7-5-3-4-6-8(7)13-11(10)16/h3-6H,1-2H3,(H2,13,15,16)

InChI Key

JPRFOLLNNIHYSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

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